molecular formula C10H18ClNO3 B1378791 2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride CAS No. 1607249-39-7

2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride

Cat. No. B1378791
M. Wt: 235.71 g/mol
InChI Key: BBKYCJIMUZXJMK-UHFFFAOYSA-N
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Description

“2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride” is a chemical compound with the CAS Number: 1607249-39-7 . It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid hydrochloride . The InChI code for this compound is 1S/C10H17NO3.ClH/c11-8(9(12)13)7-2-5-14-10(6-7)3-1-4-10;/h7-8H,1-6,11H2,(H,12,13);1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Hydrolysis and Acylation Reactions

Research on compounds structurally related to 2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride shows their potential in synthetic organic chemistry, particularly in hydrolysis and acylation reactions. For instance, acid-catalyzed hydrolysis of certain dialkyl-substituted compounds leads to the formation of aminoacylated products, highlighting the chemical reactivity of such spiro compounds under mild conditions (Belikov et al., 2013).

Synthesis of Pyrrole Derivatives

The synthesis of new 3H-pyrrole derivatives from related spiro compounds has been explored, demonstrating the versatility of these compounds in generating diverse heterocyclic structures. This synthetic pathway involves reactions with acetic anhydride, leading to N-acyl derivatives or the opening of the furan ring depending on the solvent, showcasing the compound's role in the synthesis of complex molecules (Belikov et al., 2016).

Crystal Structure Analysis

Investigations into the crystal structures of related compounds provide insights into their molecular conformations and potential applications in material science. For example, the crystal structure of mesityl acetic acid derivatives reveals specific geometric configurations that could influence their physical properties and reactivity (Zhou et al., 2010).

Cytotoxic and Apoptotic Effects

Studies on adamantane derivatives, structurally analogous to the compound of interest, have demonstrated their potential in medicinal chemistry. These compounds exhibit cytotoxic and apoptotic effects against various cancer cell lines, indicating the potential of spiro compounds in the development of new therapeutic agents (Turk-Erbul et al., 2021).

Anti-inflammatory Activity

The synthesis of novel compounds and their evaluation for anti-inflammatory activity highlight the potential biomedical applications of derivatives of 2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride. This research direction could lead to the development of new drugs for treating inflammatory diseases (Reddy & Saini, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c11-8(9(12)13)7-2-5-14-10(6-7)3-1-4-10;/h7-8H,1-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKYCJIMUZXJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride
Reactant of Route 2
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride
Reactant of Route 3
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride
Reactant of Route 4
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride
Reactant of Route 5
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride
Reactant of Route 6
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride

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